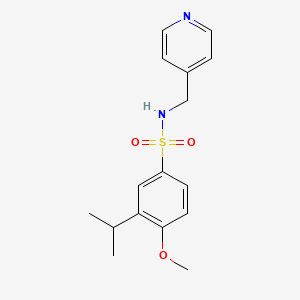![molecular formula C16H18BrN3O3S B5440897 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone](/img/structure/B5440897.png)
6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug development. The compound is known to exhibit various biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone involves the inhibition of various enzymes and receptors, as mentioned earlier. The compound achieves this by binding to the active site of these enzymes and receptors, thereby preventing their activity. For example, the inhibition of PDE5 by 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone are diverse and depend on the specific enzyme or receptor that is inhibited. For example, the inhibition of COX-2 by the compound leads to a decrease in the production of prostaglandins, which are known to play a crucial role in the inflammatory response. Similarly, the inhibition of 5-LOX by the compound leads to a decrease in the production of leukotrienes, which are also involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone in lab experiments include its potent inhibitory activity against various enzymes and receptors, its relatively simple synthesis method, and its potential applications in drug development. However, the compound also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone. These include:
1. Further studies on the compound's inhibitory activity against other enzymes and receptors.
2. The development of more potent and selective inhibitors based on the structure of 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone.
3. The investigation of the compound's potential applications in the treatment of various diseases, such as cancer, inflammation, and cardiovascular diseases.
4. The optimization of the synthesis method to improve the yield and purity of the compound.
5. The investigation of the compound's pharmacokinetic and pharmacodynamic properties to determine its efficacy and safety in vivo.
Conclusion:
In conclusion, 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone is a promising compound with potential applications in the field of drug development. The compound exhibits potent inhibitory activity against various enzymes and receptors and has diverse biochemical and physiological effects. However, further research is needed to fully understand the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone involves the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with 1-methylpiperidine-3-amine in the presence of a base, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
6-{4-bromo-3-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3(2H)-pyridazinone has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). These enzymes and receptors are known to play a crucial role in the pathogenesis of various diseases, such as cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-[4-bromo-3-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-11-3-2-8-20(10-11)24(22,23)15-9-12(4-5-13(15)17)14-6-7-16(21)19-18-14/h4-7,9,11H,2-3,8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENGDEHBYDBFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5440830.png)

![4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5440836.png)
![methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate](/img/structure/B5440837.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]leucine](/img/structure/B5440844.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440855.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(pyridin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440869.png)
![N-[2-(benzyloxy)ethyl]-4-tert-butylbenzamide](/img/structure/B5440877.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5440879.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5440885.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5440890.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5440906.png)
![1-[(4-methoxypiperidin-1-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5440913.png)
![3-ethyl-6-iodo-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5440914.png)